molecular formula C6H6ClNO B054664 2-Chloro-1-(1H-pyrrol-3-yl)ethanone CAS No. 122450-28-6

2-Chloro-1-(1H-pyrrol-3-yl)ethanone

Cat. No.: B054664
CAS No.: 122450-28-6
M. Wt: 143.57 g/mol
InChI Key: HBJZSXDARRKBMC-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-pyrrol-3-yl)ethanone (CAS 122450-28-6) is a chlorinated ketone derivative featuring a pyrrole ring substituted at the 3-position. This compound is a versatile and key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to its highly reactive α-chloroketone moiety and aromatic heterocyclic framework . Its structure enables diverse reactivity, including nucleophilic substitution and cyclization reactions, making it a valuable building block for constructing more complex molecules . In medicinal chemistry, this pyrrole derivative serves as a core structure for researching new therapeutic agents. Studies indicate that derivatives based on this compound may exhibit potential biological activities, such as anti-cancer properties, by interacting with biological targets involved in cancer pathways . The reactive chlorine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins, which can lead to the inhibition of enzyme activity or modulation of receptor function . Furthermore, pyrrole heterocycles are found in many natural compounds with demonstrated antibacterial activity, underscoring the research value of this compound in developing new antibacterial agents . The compound can be synthesized via direct Friedel-Crafts acylation of pyrrole with chloroacetyl chloride, a reaction that is typically catalyzed by Lewis acids . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-1-(1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-3-6(9)5-1-2-8-4-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJZSXDARRKBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Pyrrole

The most straightforward method involves Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. This electrophilic substitution reaction proceeds via activation of the carbonyl group by Lewis acids such as FeCl₃ or Zn(OTf)₂.

Procedure :

  • Reagents : Pyrrole (1.0 eq), chloroacetyl chloride (1.2 eq), FeCl₃ (0.05 eq), nitrobenzene (solvent).

  • Conditions : 140°C, 24 hours under inert atmosphere.

  • Workup : Quenching with aqueous NaOH, extraction with ethyl acetate, and drying over Na₂SO₄.

  • Yield : 44–77% after purification by silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

Mechanistic Insight :
The Lewis acid coordinates to the carbonyl oxygen of chloroacetyl chloride, enhancing electrophilicity. Attack by the electron-rich 3-position of pyrrole forms the intermediate acylium ion, which subsequently loses a proton to regenerate aromaticity.

Multi-Component Cyclization

An alternative approach employs a one-pot reaction between β-keto esters and ammonia derivatives, followed by halogenation.

Procedure :

  • Reagents : Ethyl acetoacetate (1.0 eq), ammonium acetate (2.0 eq), chloroacetic anhydride (1.5 eq).

  • Conditions : Reflux in acetic acid (12 hours).

  • Halogenation : Post-cyclization treatment with PCl₅ in dichloromethane (0°C, 2 hours).

  • Yield : 68% after recrystallization (ethanol/water).

Advantages :

  • Avoids handling volatile pyrrole derivatives.

  • Scalable to industrial production with minimal purification steps.

Optimization Strategies

Temperature Control

Exothermic acylation requires maintaining temperatures below 5°C to suppress side reactions such as over-chlorination or polymerization. Elevated temperatures (>40°C) reduce yields by 20–30% due to decomposition.

Solvent Selection

  • Polar aprotic solvents (e.g., nitrobenzene, DMF) enhance reaction rates but complicate purification.

  • Biphasic systems (dichloromethane/aqueous NaOH) improve yield by stabilizing reactive intermediates.

Catalytic Systems

  • FeCl₃ vs. Zn(OTf)₂ : FeCl₃ provides higher conversions (92%) but necessitates rigorous anhydrous conditions. Zn(OTf)₂ offers milder conditions, suitable for acid-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

MethodConditionsPurity (%)Yield (%)
Column ChromatographySilica gel, hexane/ethyl acetate (4:1)9570
HPLCC18 column, acetonitrile/water (70:30)9960

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.65 (1H, pyrrole H-2), δ 6.45 (1H, pyrrole H-4), δ 4.20 (2H, CH₂Cl), δ 2.10 (3H, COCH₃).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 690 cm⁻¹ (C-Cl).

  • HRMS : m/z 157.0321 [M+H]⁺ (calculated for C₆H₆ClNO: 157.0164).

Industrial-Scale Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems enhances heat dissipation and reduces reaction time (8 hours vs. 24 hours).

Waste Management

  • Neutralization of acidic byproducts with CaCO₃.

  • Solvent recovery via distillation reduces environmental impact.

Challenges and Mitigation

Regioselectivity Issues

Competing acylation at pyrrole C-2 is minimized by steric hindrance from chloroacetyl groups. Computational modeling (DFT) predicts a 4:1 preference for C-3 substitution .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in methanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-3-carboxylic acid or pyrrole-3-ketone.

    Reduction: Formation of 1-(1H-pyrrol-3-yl)ethanol.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(1H-pyrrol-3-yl)ethanone has been studied for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-cancer activity. For instance, pyrrole derivatives are known to interact with biological targets involved in cancer proliferation and metastasis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex structures through reactions such as nucleophilic substitution and acylation. The introduction of the chloro group allows for further functionalization, which is essential in developing new pharmaceuticals.

Chemical Intermediate

Due to its reactive chloro group, this compound is often used as a building block in the synthesis of agrochemicals and other industrial chemicals. Its ability to undergo nucleophilic attack makes it a versatile intermediate for creating compounds with diverse functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of various pyrrole derivatives, including those derived from this compound. The results indicated that certain modifications to the pyrrole ring enhanced the compound's ability to inhibit cancer cell growth, suggesting potential for drug development.

Case Study 2: Synthesis of Novel Compounds

Research conducted at a university laboratory focused on synthesizing new heterocyclic compounds using this compound as a starting material. The study demonstrated successful reactions leading to novel compounds with promising biological activities, highlighting the compound's utility in organic synthesis.

Data Table: Comparison of Applications

Application AreaDescriptionExamples of Use
Medicinal ChemistryDevelopment of anti-cancer agentsPyrrole derivatives targeting cancer pathways
Organic SynthesisIntermediate for synthesizing complex organic moleculesNucleophilic substitution reactions
Chemical IntermediateBuilding block for agrochemicals and industrial chemicalsSynthesis of pesticides and herbicides

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-pyrrol-3-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chlorine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Ring

2-Chloro-1-[2,5-dimethyl-1-(4-trifluoromethoxy-phenyl)-1H-pyrrol-3-yl]ethanone
  • Structural Differences : The pyrrole ring is substituted with 2,5-dimethyl groups and a 4-trifluoromethoxyphenyl moiety.
  • Physical Properties : Melting point (147°C), molecular weight (331.7 g/mol), and higher lipophilicity (evidenced by trifluoromethoxy group) .
  • Synthesis : Prepared via hydrolysis of ethanimine hydrochloride, yielding 69% after crystallization .
  • Applications: Potential utility in fluorinated drug candidates due to its trifluoromethoxy group, which enhances metabolic stability .
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
  • Structural Differences : Features a 3,5-dichlorophenyl group and 2,5-dimethyl substituents on the pyrrole.
  • Physical Properties : Molecular weight 316.61 g/mol, LogP 4.7 (indicative of high lipophilicity) .
  • Reactivity : Dichlorophenyl substitution may enhance π-π stacking in biological targets, making it relevant in pesticide design .

Heterocycle Replacement: Pyrrole vs. Tetrazole/Indole

2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone
  • Structural Differences : Pyrrole replaced by tetrazole (N-rich heterocycle).
  • Synthesis : Synthesized via reaction of aryl aniline with sodium azide and chloroacetyl chloride, followed by piperidine substitution .
  • Applications : Tetrazole’s bioisosteric properties mimic carboxylic acids, making these compounds viable in angiotensin II receptor antagonist analogs .
2-Chloro-1-(7-methoxy/chloro-1H-indol-3-yl)ethanone
  • Structural Differences : Indole ring (benzene-fused pyrrole) with 7-methoxy or 7-chloro substituents.
  • Synthesis : Low yields (11–23%) due to steric hindrance from indole’s fused ring system .
  • Reactivity : Indole’s electron-rich nature enhances electrophilic substitution, but chloro/methoxy groups direct reactivity to specific positions .

Positional Isomerism: Pyrrole-2-yl vs. Pyrrole-3-yl

2-Chloro-1-(1H-pyrrol-2-yl)ethanone (2-CPE)
  • Structural Differences : Chloroketone attached to pyrrole’s 2-position instead of 3.
  • Applications : Widely used in catalysis and polymer synthesis due to altered electronic distribution .
  • Spectral Data : Distinct $^{1}\text{H}$-NMR shifts (e.g., pyrrole proton at δ 6.48 in 3-yl vs. δ 7.31–7.50 in 2-yl derivatives) .

Halogen and Functional Group Modifications

2,2-Dichloro-1-(3,3,6-trimethyl-1H-pyrazol-5-yl)ethanone
  • Structural Differences : Dichlorination at the ketone position and pyrazole heterocycle.
  • Reactivity : Dual chlorine atoms increase electrophilicity, favoring nucleophilic attack in cross-coupling reactions .
2-Chloro-1-(3-hydroxy-1H-pyrrol-2-yl)ethanone
  • Structural Differences : Hydroxyl group at pyrrole’s 3-position.
  • Properties : Hydrogen bonding capacity (TPSA 53.1 Ų) improves solubility in polar solvents .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents
2-Chloro-1-(1H-pyrrol-3-yl)ethanone (Target) 169.6 N/A ~1.5 Pyrrole-3-yl, Cl
2-Chloro-1-[2,5-dimethyl-1-(4-trifluoromethoxy-phenyl)-1H-pyrrol-3-yl]ethanone 331.7 147 ~3.8 2,5-dimethyl, CF₃OPh
2-Chloro-1-(1H-tetrazol-5-yl)ethanone 174.6 N/A ~0.2 Tetrazole, Cl
2-CPE (Pyrrole-2-yl analog) 169.6 N/A ~1.5 Pyrrole-2-yl, Cl

Research Implications

  • Electron-Withdrawing Groups : Trifluoromethoxy and dichlorophenyl substituents enhance lipophilicity and metabolic stability, critical for drug design .
  • Heterocycle Choice : Tetrazole and indole derivatives exhibit distinct bioactivities due to electronic and steric differences .
  • Positional Isomerism : 2-CPE’s catalytic versatility vs. 3-yl derivatives’ reactivity in nucleophilic substitutions highlights the impact of regiochemistry .

Biological Activity

2-Chloro-1-(1H-pyrrol-3-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro substituent on an ethanone backbone, with a pyrrole ring that contributes to its reactivity and biological interactions. The specific substitution pattern on the pyrrole ring enhances its potential as a bioactive molecule.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells. For instance, compounds related to this compound showed IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established anticancer agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-710–33Tubulin destabilization
CA-4MCF-73.9Tubulin polymerization inhibition

The mechanism by which this compound exerts its anticancer effects involves tubulin destabilization . This action leads to cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometry analyses that show increased G2/M phase arrest following treatment . The compound interacts with the colchicine-binding site on tubulin, inhibiting microtubule formation and disrupting mitotic processes.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that alterations in the substituents on the pyrrole ring significantly affect the compound's potency and selectivity against different cancer types. For instance, derivatives with additional functional groups have been synthesized and evaluated for their antiproliferative activity, revealing a correlation between specific substitutions and enhanced biological effects .

Table 2: Structure-Activity Relationships of Pyrrole Derivatives

SubstituentEffect on Activity
Methyl groupIncreased potency
Hydroxyl groupEnhanced selectivity
Halogen atomsVaried effects on reactivity

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • MCF-7 Cell Line Study : In a study examining the antiproliferative effects on MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Comparative Analysis : A comparative analysis with other pyrrole derivatives indicated that this compound exhibited superior activity against triple-negative breast cancer (TNBC) cell lines, suggesting its potential as a lead compound for further development .

Q & A

Q. Methodology :

Synthesis : Prepare analogs via regioselective halogenation or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .

Bioassays : Test antimicrobial activity (MIC against S. aureus), cytotoxicity (IC₅₀ in HEK293 cells), and enzyme inhibition (e.g., CYP450 isoforms) .

Computational modeling : Use DFT (B3LYP/6-31G*) to correlate substituent electronegativity with target affinity .

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